![molecular formula C6H3ClIN3O B2494522 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one CAS No. 1799434-64-2](/img/structure/B2494522.png)

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

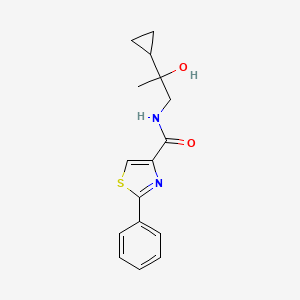

The synthesis of imidazo[1,2-a]pyrimidines and related compounds involves various chemical strategies. For instance, a method for synthesizing imidazo[1,2-c]pyrimidin-5(6H)-ones from 5-iodocytosine has been described, highlighting a step involving Suzuki cross-coupling reactions with aryl and heteroarylboronic acids, resulting in products with significant yields (Jansa et al., 2015).

Molecular Structure Analysis

The molecular and supramolecular structures of related imidazo[1,2-c]pyrimidine compounds have been determined, revealing the importance of weak C-H...N and C-H...O hydrogen bonds in defining their structure (Bueno et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyrimidines can lead to various derivatives with different substituents influencing their biological activities. A notable example is the synthesis of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives showing good anticancer activity against specific cell lines, highlighting the compound's versatile chemical reactivity (Gaonkar et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Research has explored the synthesis of various imidazo[1,2-c]pyrimidin-5(6H)-ones, including compounds related to 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one, demonstrating their potential in forming new bioactive compounds. One study involved the synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-iodocytosine, leading to several derivatives with promising cytotoxic activity (Jansa et al., 2015).

- Another study described the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, which included the development of bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones (Djekou et al., 2006).

Biological Activities and Applications

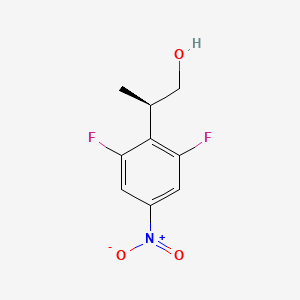

- Certain derivatives of imidazo[1,2-a]pyrimidine show significant biological activities. A study reported the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

- Another research highlighted the synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, underscoring their potential as antibacterial and antifungal agents (El-Gazzar et al., 2008).

Advanced Applications in Drug Development

- Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives were investigated, including molecular docking and interaction with bovine serum albumin. This highlights the compound's potential in drug development (Gaonkar et al., 2018).

Chemical Structure and Tautomerism Studies

- A study on the synthesis, structure, and rearrangement of iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones derived from cytosine, including this compound, showed the complexity and versatility of these compounds in chemical syntheses (Jansa et al., 2015).

Propiedades

IUPAC Name |

7-chloro-6-iodo-8H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3O/c7-4-3(8)5(12)11-2-1-9-6(11)10-4/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAALPVLJWFQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C(=C(NC2=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)